molecular formula C28H38F6NOPS B12496863 N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12496863
M. Wt: 581.6 g/mol
InChI Key: BELUDLNVUMPTFA-UHFFFAOYSA-N
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Description

N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound characterized by the presence of trifluoromethyl groups, phosphanyl groups, and sulfinamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phosphanyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The sulfinamide functionality can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted sulfinamides and phosphanyl derivatives, such as:

Uniqueness

N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of trifluoromethyl, phosphanyl, and sulfinamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .

Properties

Molecular Formula

C28H38F6NOPS

Molecular Weight

581.6 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C28H38F6NOPS/c1-24(2,3)37(25(4,5)6)22-14-12-11-13-21(22)23(35(10)38(36)26(7,8)9)18-15-19(27(29,30)31)17-20(16-18)28(32,33)34/h11-17,23H,1-10H3

InChI Key

BELUDLNVUMPTFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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